molecular formula C6H6ClNO2S B1397789 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 1080061-38-6

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No. B1397789
M. Wt: 191.64 g/mol
InChI Key: WUWYXXPBSVMFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.629 . It is a compound of interest in the field of chemistry and may have potential applications in various areas.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a 1,3-dioxolane group and a chlorine atom .

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole and its derivatives are primarily involved in the field of chemical synthesis. For example, Sinenko et al. (2017) explored the synthesis of new thiazole derivatives, including chloromethyl derivatives of 1,3-thiazole containing a protected aldehyde group, which are important for further chemical transformations (Sinenko et al., 2017). Similarly, the study by Turov et al. (2008) focused on the reactions of 5-chloro-2-hydrazino-4-p-tolylsulfonyl-1,3-thiazole with various nucleophiles, demonstrating the compound's potential for diverse chemical reactions (Turov et al., 2008).

Molecular Structure and Analysis

Understanding the molecular structure and properties of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole derivatives is another significant area of research. The work of Shanmugapriya et al. (2022) illustrates this by investigating the molecular structure and electronic properties of a thiazole derivative, using density functional theory (DFT) calculations and spectroscopic methods (Shanmugapriya et al., 2022).

Pharmaceutical and Biological Applications

Several studies explore the biological and pharmaceutical applications of thiazole derivatives. For instance, Suh et al. (2012) evaluated N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for their anti‐inflammatory activity and found significant inhibition of 5‐lipoxygenase, an enzyme involved in inflammatory diseases (Suh et al., 2012). Moreover, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, exhibiting antimicrobial and anti-proliferative activities (Mansour et al., 2020).

Isotope Labeling and Synthesis

Lin et al. (2009) reported the synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole, a versatile building block for biologically active compounds. Their method demonstrates the importance of thiazole derivatives in the synthesis of labeled compounds for biochemical research (Lin et al., 2009).

properties

IUPAC Name

5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWYXXPBSVMFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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